molecular formula C10H13N5O4 B048142 Oxetanocin G CAS No. 113269-46-8

Oxetanocin G

Katalognummer: B048142
CAS-Nummer: 113269-46-8
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: BCSLVBZWCFTDPK-UDJQAZALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxetanocin G is a novel nucleoside analog . It is a derivative of Oxetanocin A . It has been studied in relation to its action on the synthesis of hepatitis B virus (HBV) DNA and cellular DNA in an HBV-producing cell line .


Synthesis Analysis

This compound was synthesized at Nippon Kayaku . The synthesis of oxetane derivatives has been achieved through various methods, including ring-closing approaches . One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 34 bonds . It includes 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .

Wissenschaftliche Forschungsanwendungen

  • Human Cytomegalovirus Replication Inhibition : OXT-G is a novel nucleoside that inhibits human cytomegalovirus (HCMV) replication by impairing viral DNA synthesis. The triphosphate form, OXT-GTP, competitively inhibits HCMV DNA polymerase, contributing to its selective activity against HCMV replication (Nishiyama et al., 1988); (Daikoku et al., 1991).

  • DNA Polymerase and Reverse Transcriptase Inhibition : Oxetanocin G triphosphate derivatives inhibit eukaryotic and viral DNA polymerases, including the reverse transcriptase of the human immunodeficiency virus (HIV), suggesting its potential in treating viral infections like HIV (Izuta et al., 1992).

  • Herpes Simplex and Varicella-Zoster Virus : Derivatives of OXT-G, particularly those lacking the C-3' methylene, show appreciable inhibitory effect on herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) (Wu et al., 1997).

  • Hepatitis B Virus Replication : OXT-G inhibits hepatitis B virus DNA replication effectively, although it does not inhibit cellular DNA synthesis or viral RNA synthesis, suggesting a selective antiviral mechanism (Nagahata et al., 1994).

  • Broad-Spectrum Antiviral Activity : Studies suggest OXT-G and its variants like OXT-G-2-amiadenine show antiviral activities against various viruses including varicella-zoster virus, woodchuck hepatitis virus, and others, indicating a broad-spectrum antiviral potential. Notably, it has shown efficacy against woodchuck hepatitis virus, suggesting its possible use in treating chronic hepatitis B infections in humans (Sakuma et al., 1991); (Ikeda et al., 1994).

  • Antiviral Activity against Herpesvirus : Carbocyclic this compound (OXT-G) is particularly active against herpes simplex virus (HSV) and HCMV, with effective concentration (EC50) values indicating its potential use in treating these infections (Nishiyama et al., 1989).

  • Inhibition of HIV Infectivity : Oxetanocin and related compounds have been observed to inhibit HIV infectivity in vitro, with notable additive effects when combined with other compounds like allopurinol and mycophenolic acid, making it a candidate for AIDS therapy (Seki et al., 1989).

Wirkmechanismus

Oxetanocin G has been studied for its action on the synthesis of hepatitis B virus (HBV) DNA and cellular DNA . It does not inhibit cellular DNA synthesis or viral RNA synthesis at the same concentration . Chemically synthesized Oxetanocin GTP inhibits the HBV endogenous DNA polymerase reaction and is incorporated into HBV DNA strands at a low efficiency compared with the incorporation of dGTP .

Eigenschaften

IUPAC Name

2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLVBZWCFTDPK-UDJQAZALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(O3)CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150335
Record name Oxetanocin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113269-46-8
Record name Oxetanocin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113269468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetanocin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxetanocin G
Reactant of Route 2
Oxetanocin G
Reactant of Route 3
Oxetanocin G
Reactant of Route 4
Oxetanocin G
Reactant of Route 5
Oxetanocin G
Reactant of Route 6
Oxetanocin G

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.